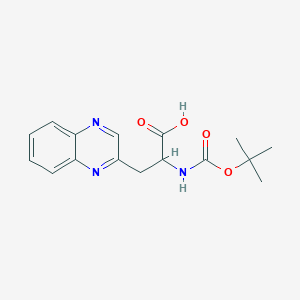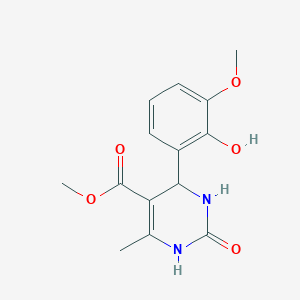
L-tert-Leucinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-tert-Leucinol hydrochloride can be synthesized from L-tert-leucine by reducing the carboxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride . The reaction typically involves dissolving L-tert-leucine in a suitable solvent like tetrahydrofuran, followed by the slow addition of the reducing agent under an inert atmosphere. The reaction mixture is then stirred and heated to reflux for several hours before being cooled and worked up to isolate the product .
Industrial Production Methods
In industrial settings, this compound is often produced via the asymmetric reduction of trimethylpyruvate catalyzed by NAD±dependent leucine dehydrogenase. This enzymatic method is preferred due to its high enantioselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
L-tert-Leucinol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives.
Scientific Research Applications
L-tert-Leucinol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
L-tert-Leucinol hydrochloride exerts its effects primarily through its role as a chiral auxiliary. It induces higher stereoselectivities in various reactions by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
L-tert-Leucine: The parent compound from which L-tert-Leucinol hydrochloride is derived.
Valinol: Another chiral amino alcohol used as a chiral auxiliary.
Isoleucinol: A similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its higher stereoselectivity compared to other chiral auxiliaries like valinol. Its bulky tert-butyl group provides steric hindrance, which enhances its ability to induce stereoselectivity in various reactions .
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m1./s1 |
InChI Key |
BFBMCXSYQJNKSS-NUBCRITNSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)N.Cl |
Canonical SMILES |
CC(C)(C)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



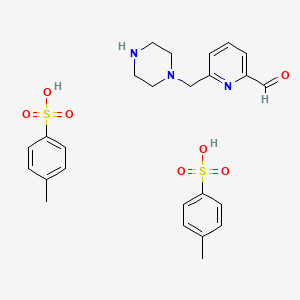
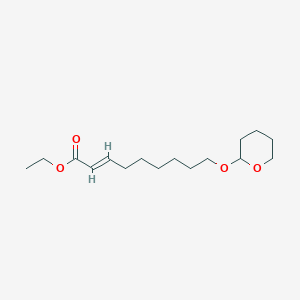
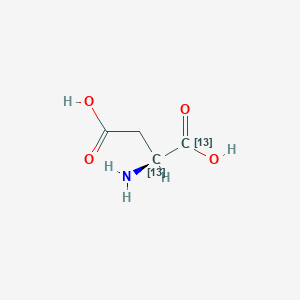
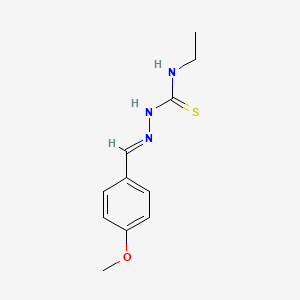
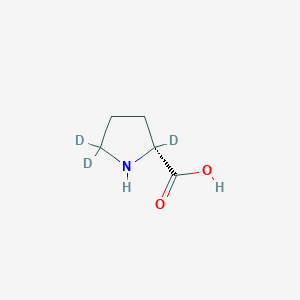
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
